An In-Depth Technical Guide to tert-Butyl (4-oxo-4-phenylbutyl)carbamate: A Key Intermediate in Pharmaceutical Research
An In-Depth Technical Guide to tert-Butyl (4-oxo-4-phenylbutyl)carbamate: A Key Intermediate in Pharmaceutical Research
An Important Note on the Subject Compound: Initial searches for "tert-Butyl (4-phenylbutyl)carbamate" did not yield a well-documented compound in publicly available scientific literature or chemical databases. Therefore, this guide focuses on the closely related and well-characterized molecule, tert-Butyl (4-oxo-4-phenylbutyl)carbamate . This compound shares key structural features and serves as a valuable case study for researchers, scientists, and drug development professionals working with similar chemical entities.
Introduction
tert-Butyl (4-oxo-4-phenylbutyl)carbamate is a bifunctional organic molecule of significant interest in the field of medicinal chemistry and drug discovery. Its structure incorporates a Boc-protected amine and a phenyl ketone moiety, making it a versatile building block for the synthesis of more complex pharmaceutical agents. The tert-butyloxycarbonyl (Boc) protecting group offers robust protection of the amine functionality under a wide range of reaction conditions, yet it can be readily removed under mild acidic conditions. This attribute is highly desirable in multi-step organic synthesis. The phenyl ketone group, on the other hand, provides a reactive handle for a variety of chemical transformations, allowing for the introduction of further molecular complexity. This guide provides a comprehensive overview of the molecular properties, synthesis, characterization, and potential applications of tert-Butyl (4-oxo-4-phenylbutyl)carbamate.
Physicochemical Properties
A clear understanding of the fundamental physicochemical properties of a compound is crucial for its effective use in research and development. The key properties of tert-Butyl (4-oxo-4-phenylbutyl)carbamate are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C15H21NO3 | PubChem[1][2] |
| Molecular Weight | 263.33 g/mol | PubChem[1][2] |
| IUPAC Name | tert-butyl N-(4-oxo-4-phenylbutyl)carbamate | PubChem[1][2] |
| CAS Number | 116437-41-3 | LookChem[3], PubChem[1][2] |
| Appearance | Solid (form may vary) | N/A |
| Solubility | Soluble in a range of organic solvents | N/A |
Synthesis and Purification
The synthesis of tert-Butyl (4-oxo-4-phenylbutyl)carbamate can be achieved through several synthetic routes. A common and logical approach involves the reaction of a suitable N-Boc protected amino precursor with a phenyl-containing electrophile. One plausible method is the acylation of a protected aminobutyl fragment with a benzoyl derivative.
General Synthetic Workflow
The following diagram illustrates a conceptual workflow for the synthesis of tert-Butyl (4-oxo-4-phenylbutyl)carbamate.
Caption: Conceptual workflow for the synthesis and purification of tert-Butyl (4-oxo-4-phenylbutyl)carbamate.
Detailed Experimental Protocol (Hypothetical)
Materials:
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4-(tert-butoxycarbonylamino)butanoic acid
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Thionyl chloride or Oxalyl chloride
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Anhydrous benzene
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Anhydrous aluminum chloride (AlCl3)
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Anhydrous dichloromethane (DCM)
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate (MgSO4)
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Silica gel for column chromatography
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Hexane and Ethyl acetate (HPLC grade)
Procedure:
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Activation of the Carboxylic Acid: To a solution of 4-(tert-butoxycarbonylamino)butanoic acid in anhydrous DCM at 0 °C, slowly add thionyl chloride or oxalyl chloride. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC). Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.
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Friedel-Crafts Acylation: Dissolve the crude acid chloride in anhydrous benzene. Cool the solution to 0 °C and add anhydrous aluminum chloride portion-wise. Allow the reaction to stir at room temperature until completion.
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Work-up: Carefully quench the reaction by pouring it onto ice. Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous MgSO4.
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Purification: Concentrate the organic phase under reduced pressure to obtain the crude product. Purify the residue by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield pure tert-Butyl (4-oxo-4-phenylbutyl)carbamate.
Analytical Characterization
To ensure the identity and purity of the synthesized compound, a combination of analytical techniques should be employed.
Logical Flow of Analysis
The following diagram outlines the logical flow for the comprehensive characterization of the final product.
Caption: Logical workflow for the analytical characterization of tert-Butyl (4-oxo-4-phenylbutyl)carbamate.
Expected Analytical Data
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), the methylene groups of the butyl chain, and the aromatic protons of the phenyl group.
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¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbons (ketone and carbamate), the carbons of the tert-butyl group, the aliphatic carbons, and the aromatic carbons.
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Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) should show a molecular ion peak corresponding to the calculated molecular weight of the compound.
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Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretch of the carbamate, the C=O stretch of the ketone and the carbamate, and the aromatic C-H stretches.
Applications in Drug Development
Molecules like tert-Butyl (4-oxo-4-phenylbutyl)carbamate are valuable intermediates in the synthesis of a wide range of biologically active compounds. The presence of both a protected amine and a reactive ketone allows for sequential or orthogonal chemical modifications.
Potential Applications Include:
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Synthesis of Novel Scaffolds: The ketone functionality can be transformed into other functional groups, such as alcohols, amines, or heterocycles, to generate diverse molecular scaffolds for drug screening.
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Introduction of Pharmacophores: The phenyl ring can be further functionalized, and the protected amine, once deprotected, can be acylated or alkylated to introduce various pharmacophoric groups.
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Building Block for Targeted Therapies: The versatile nature of this compound makes it a suitable starting material for the synthesis of enzyme inhibitors, receptor ligands, and other targeted therapeutic agents.
Conclusion
tert-Butyl (4-oxo-4-phenylbutyl)carbamate is a valuable and versatile intermediate for researchers in the pharmaceutical and chemical sciences. Its well-defined structure and the presence of two key functional groups, a Boc-protected amine and a phenyl ketone, provide a solid foundation for the synthesis of a wide array of complex organic molecules. The methodologies for its synthesis and characterization are based on standard and reliable organic chemistry principles, making it an accessible and useful tool for drug discovery and development professionals.
References
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LookChem. tert-Butyl (4-oxo-4-phenylbutyl)carbamate. [Link]
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PubChem. tert-Butyl (4-oxo-4-phenylbutyl)carbamate. [Link]
